molecular formula C11H21ClN2 B135644 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride CAS No. 157197-54-1

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride

Cat. No. B135644
M. Wt: 216.75 g/mol
InChI Key: GJECSWIRMFBYOI-UHFFFAOYSA-M
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Description

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride is a derivative of imidazole, which is a five-membered ring compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in chemistry, including their use as ionic liquids and their role in forming stable N-heterocyclic carbenes (NHCs) . Although the provided papers do not directly discuss 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride, they provide insights into the behavior of similar imidazole derivatives, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of imidazole derivatives often involves metalation reactions, as seen in the preparation of 1-tert-butyl-2-diphenylphosphino-imidazole, where 1-tert-butylimidazole is reacted with metalation reagents followed by a reaction with diphenylchlorophosphane . Similarly, anion metathesis can be used to synthesize imidazol(in)ium hydrogen carbonates from imidazol(in)ium chlorides, which can then act as precursors to NHCs . These methods suggest that 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride could potentially be synthesized through similar metalation or anion exchange reactions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex. For instance, the crystal structure of 1-butyl-3-methylimidazolium chloride reveals a hydrogen bonding network and a unique corrugated sheets structure of the imidazolium rings . This suggests that 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride may also exhibit a complex hydrogen bonding network due to the presence of chloride and the imidazole ring, potentially leading to unique structural features.

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions. For example, 1-tert-butyl-2-diphenylphosphino-imidazole undergoes oxidation and complexation reactions to yield a variety of products . Imidazol(in)ium hydrogen carbonates can act as masked NHCs, transferring the NHC moiety to organic and organometallic substrates . These reactions highlight the versatility of imidazole derivatives in forming different chemical species, indicating that 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride could also engage in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their interactions with other molecules. For instance, the solvation of sodium chloride in 1-butyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide ionic liquid shows specific ordering at the solid/liquid interface, which is influenced by the less polar components of the ionic liquid . Additionally, the effect of 1-butyl-3-methylimidazolium on the molecular organization of water suggests that imidazole derivatives can affect the hydrogen bond probability in water . These findings imply that 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride could similarly influence the physical and chemical properties of its surrounding environment, particularly in the context of solvation and molecular organization.

Scientific Research Applications

Catalytic Activities

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride shows potential in catalytic activities. For instance, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized N-heterocyclic carbenes exhibit catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Synthesis and Characterization of Ionic Liquids

The compound plays a role in the synthesis and characterization of new dual functionalized imidazolium-based ionic liquids. These ionic liquids have been analyzed for their thermophysical properties like viscosity, density, and thermal behavior (Muhammad et al., 2012).

Ring-Opening Metathesis Polymerization

It's used in the generation of ruthenium-N-heterocyclic carbene complexes for ring-opening metathesis polymerization of cyclooctene (Delaude et al., 2002).

Hydrogen Bonding Studies

Studies on hydrogen bonding, particularly in relation to viscosity and melting points in ionic liquids, have utilized derivatives of imidazolium chloride, providing insights into molecular interactions (Hunt, 2007).

Coordination Chemistry

The compound is significant in coordination chemistry, for instance, in forming complexes with palladium (Wang et al., 2004).

Organocatalytic Synthesis

It has been used as a precatalyst in organocatalytic synthesis, such as in the multicomponent carboxylation of terminal alkynes with CO2 (Papastavrou et al., 2019).

Energetic Material Research

In propellant research and technology, its derivatives are being explored as insensitive energetic materials (Rao & Muralidharan, 2013).

Corrosion Inhibition Studies

Research has also been conducted on the efficacy of imidazolium ionic liquids in corrosion inhibition, particularly for stainless steel in acidic solutions (El-Katori et al., 2021).

Safety And Hazards

“1,3-di-tert-Butyl-1H-imidazol-3-ium chloride” may cause irritation to the skin and eyes . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

1,3-ditert-butylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJECSWIRMFBYOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C[N+](=C1)C(C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464740
Record name 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride

CAS RN

157197-54-1
Record name 1H-Imidazolium, 1,3-bis(1,1-dimethylethyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157197-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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